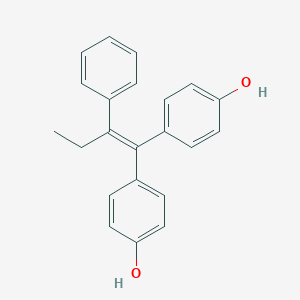

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

描述

4-[1-(4-羟基苯基)-2-苯基丁-1-烯基]苯酚是一种合成的有机化合物,以其独特的结构和性质而闻名。它以含有两个酚基和一个丁烯基桥为特征,使其成为各种化学反应和应用中的多功能分子。

准备方法

合成路线和反应条件: 4-[1-(4-羟基苯基)-2-苯基丁-1-烯基]苯酚的合成通常涉及在特定条件下使4,4'-二羟基二苯甲酮与丙苯酮反应。反应在碱存在下,例如氢氧化钠,以及乙醇等溶剂中进行。 将混合物加热至回流,产物通过结晶分离 .

工业生产方法: 在工业规模上,该化合物的生产遵循类似的合成路线,但条件经过优化,以提高产量和纯度。 使用连续流动反应器和先进的纯化技术,例如柱层析,可确保高效生产 4-[1-(4-羟基苯基)-2-苯基丁-1-烯基]苯酚 .

反应类型:

常用试剂和条件:

氧化: 铬酸、高锰酸钾和过氧化氢。

还原: 硼氢化钠、氢化铝锂和催化氢化。

取代: 溴、硝酸和硫酸。

主要产品:

氧化: 醌类及其相关化合物。

还原: 氢醌类。

取代: 原化合物的卤代和硝化衍生物。

科学研究应用

Chemistry

- Precursor for Synthesis: The compound serves as a precursor in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create diverse chemical compounds and polymers. |

| Material Science | Contributes to the development of high-performance materials. |

Biology

- Estrogen Receptor Modulation: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been studied for its interactions with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the cellular context, making it a candidate for hormone-related therapies .

| Biological Activity | Effect |

|---|---|

| Estrogenic Activity | Influences cell proliferation in MCF-7 breast cancer cells . |

| Antiproliferative | Demonstrated growth inhibition in hormone-dependent tumors . |

Medicine

- Therapeutic Potential: Research indicates potential therapeutic effects including anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit the growth of hormone-dependent cancer cell lines such as MCF-7 .

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Investigated for its efficacy against breast cancer. |

| Anti-inflammatory | Explored for potential use in inflammatory diseases. |

Case Study 1: Estrogenic Activity

A study evaluated the estrogenic activity of various triphenylethylene derivatives, including this compound. Results indicated that this compound significantly increased estrogen response element (ERE) activity in MCF-7 cells, suggesting its role as an estrogen receptor modulator .

Case Study 2: Antiproliferative Effects

In animal models, the compound exhibited almost complete inhibition of growth in hormone-dependent MXT M3.2 mouse mammary tumors. This highlights its potential as an anticancer agent targeting estrogen-responsive tumors .

作用机制

4-[1-(4-羟基苯基)-2-苯基丁-1-烯基]苯酚的作用机制涉及其与各种分子靶标和途径的相互作用:

分子靶标: 该化合物可以结合雌激素受体,影响基因表达和细胞功能.

涉及的途径: 它调节参与氧化应激和炎症的酶的活性,例如环氧合酶和脂氧合酶.

类似化合物:

4,4'-磺酰基二苯酚: 以其在生产聚碳酸酯塑料中的应用而闻名.

双酚 A: 广泛用于塑料和树脂的制造.

4,4'-(1-苯基亚乙基)联苯酚: 用于合成高性能聚合物.

独特性: 4-[1-(4-羟基苯基)-2-苯基丁-1-烯基]苯酚因其独特的结构而脱颖而出,这种结构允许多种化学修饰和应用。 其双酚基和丁烯基桥与其他类似化合物相比具有不同的反应性 .

相似化合物的比较

4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.

Bisphenol A: Widely used in the manufacture of plastics and resins.

4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.

Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .

生物活性

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, often referred to as a bisphenol derivative, has garnered attention in recent years due to its potential biological activities, particularly in relation to estrogenic effects and anti-cancer properties. This compound is structurally related to well-known endocrine disruptors and has implications in various biological systems, especially concerning cancer biology and cellular signaling pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two hydroxyphenyl groups attached to a phenylbutene backbone, which is crucial for its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It acts as an agonist for estrogen receptors (ER), particularly ERα and ERβ, which are critical in regulating gene expression associated with reproductive functions and cancer development. The compound's binding affinity to these receptors has been compared with that of other bisphenols, revealing that it may have enhanced estrogenic potency.

Table 1: Comparison of Estrogenic Potency

| Compound | Estrogenic Activity (relative potency) |

|---|---|

| This compound | High |

| Bisphenol A (BPA) | Moderate |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Very High |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. This interaction can lead to:

- Cell Proliferation : Activation of ERs can stimulate cell growth in hormone-sensitive tissues, contributing to tumorigenesis.

- Apoptosis Regulation : The compound may influence apoptotic pathways by modulating key signaling proteins such as JNK and AMPKα. These pathways are involved in cellular stress responses and apoptosis induction.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

Study on Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with this compound resulted in:

- Increased cell viability at low concentrations.

- Induction of apoptosis at higher concentrations, evidenced by elevated levels of cleaved caspases and PARP proteins.

Table 2: Effects on MCF-7 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers (Caspase 3) |

|---|---|---|

| 0.5 | 85 | Low |

| 5 | 50 | Moderate |

| 10 | 20 | High |

属性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSDMHGDYTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238452 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91221-46-4 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?

A1: this compound serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in this compound is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].

Q2: What is a practical application of the compound this compound in medicinal chemistry?

A2: this compound plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。